Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

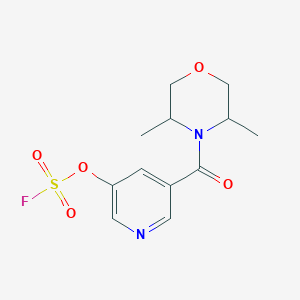

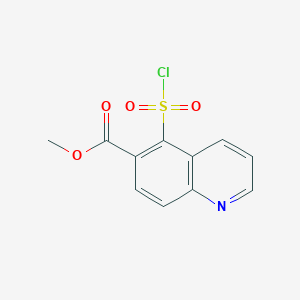

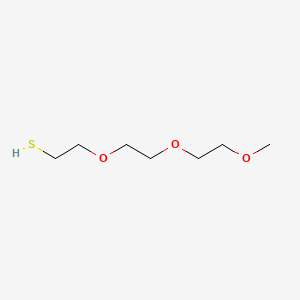

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a chemical compound with the formula C11H8ClNO4S . It is a derivative of quinoline, a class of compounds that have been found to have various applications in medicinal and synthetic organic chemistry .

Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a solid compound . Its molecular weight is 285.70 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate serves as a precursor in the synthesis of a range of novel compounds. For instance, it has been utilized in the facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions, highlighting its versatility in organic synthesis (Gao et al., 2011). These derivatives could find applications in material science or as pharmacophores in drug development.

Antitumor and Antimicrobial Activity

Derivatives of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate have shown promising antitumor and antimicrobial activities. For example, methyl-substituted indolo[2,3-b]quinolines, synthesized via modified reactions involving Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives, exhibited cytotoxic activities and the ability to induce topoisomerase II-dependent DNA cleavage, suggesting their potential as anticancer agents (Peczyńska-Czoch et al., 1994).

Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate, have been evaluated for their antituberculosis activity. These studies revealed that the presence of specific substituents significantly affected their in vitro activity against Mycobacterium tuberculosis, underscoring the compound's importance in developing new antituberculosis agents (Jaso et al., 2005).

Anticancer and DNA Binding Studies

Investigations into the structural, vibrational, and quantum chemical aspects of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives have been conducted to evaluate their potential anticancer activities. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione showed higher cytotoxic activity against cancer cell lines, suggesting the role of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives in cancer treatment and their interaction with DNA (Kadela-Tomanek et al., 2018).

Safety and Hazards

The safety information available indicates that “Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” may cause skin irritation (H315) and may be harmful if swallowed (H302) . Appropriate precautions should be taken when handling this compound, including wearing protective gloves and avoiding ingestion .

Propiedades

IUPAC Name |

methyl 5-chlorosulfonylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYDNCMDDROJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2561980.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)

![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)

![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)

![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)